The Discovery and Isolation of Pladienolide B: A Spliceosome-Targeting Macrolide
The Discovery and Isolation of Pladienolide B: A Spliceosome-Targeting Macrolide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pladienolide B, a novel 12-membered macrolide, has emerged as a potent and specific inhibitor of the spliceosome, a critical cellular machine responsible for pre-mRNA splicing. First isolated from the culture broth of Streptomyces platensis Mer-11107, this natural product has demonstrated significant anti-tumor activity at nanomolar concentrations against a variety of cancer cell lines. Its unique mechanism of action, which involves direct binding to the SF3B1 subunit of the spliceosome, has made it a valuable tool for studying RNA splicing and a promising lead compound in the development of novel anticancer therapeutics. This guide provides a comprehensive overview of the discovery, isolation, biological activity, and mechanism of action of Pladienolide B, with a focus on the technical details relevant to researchers in the field.
Discovery and Origin
Pladienolide B was first discovered and isolated in 2004 by researchers at Eisai Co. from the culture broth of Streptomyces platensis Mer-11107, an engineered bacterial strain.[1][2][3] The discovery was the result of a screening program designed to identify novel compounds with anti-tumor activity.[4] A related polyketide, FD-895, which shares the same macrocyclic core as Pladienolide B but with a different side chain, was isolated earlier in 1994 from Streptomyces hygroscopicus A-9561.[1][2][3]
Physicochemical Properties and Structure
Pladienolide B is a polyketide-derived 12-membered macrolide with the chemical formula C30H48O8 and a molecular weight of 536.7 g/mol .[5][6] Its complex structure features ten stereogenic centers, a diene side chain with an epoxide, and a highly substituted macrocyclic core.[1][2] The absolute configuration of Pladienolide B was confirmed through total synthesis.[7]
Table 1: Physicochemical Properties of Pladienolide B
| Property | Value | Reference |
| Molecular Formula | C30H48O8 | [5] |
| Molecular Weight | 536.7 g/mol | [5] |
| CAS Number | 445493-23-2 | [5] |
| Solubility | Soluble to 1 mg/ml in DMSO | [5] |
| Appearance | White solid | |
| [α]D^23 | +7.3 (c 0.26, MeOH) | [7] |
Biological Activity
Pladienolide B exhibits potent cytotoxic and anti-tumor activity against a broad range of human cancer cell lines, with IC50 values typically in the low nanomolar range.[1][8]
Table 2: In Vitro Anti-tumor Activity of Pladienolide B (IC50 values)
| Cell Line Type | Cell Line | IC50 (nM) | Reference |
| Gastric Cancer | Various | 1.6 - 4.9 | [5][8] |
| Gastric Cancer (Primary Cultured) | 12 cases | Mean: 4.9 ± 4.7 (range, 0.3–16) | [8] |
| Cervical Carcinoma | HeLa | 0.1 - 2.0 (concentration and time-dependent) | [9][10][11] |
Mechanism of Action: Targeting the Spliceosome
The primary molecular target of Pladienolide B is the Splicing Factor 3b (SF3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome.[1][5][12][13] By binding to the SF3B1 subunit, Pladienolide B inhibits pre-mRNA splicing, leading to an accumulation of unspliced mRNA and subsequent cell cycle arrest and apoptosis.[5][9][10]
The inhibition of splicing by Pladienolide B disrupts the normal processing of pre-mRNA into mature mRNA, a critical step in gene expression. This leads to downstream effects on various cellular pathways, including those involved in cell proliferation and survival.[9]
Signaling Pathway of Pladienolide B-induced Apoptosis
The inhibition of SF3b1 by Pladienolide B triggers a cascade of events leading to apoptosis. In human cervical carcinoma cells, this involves the upregulation of p73, a member of the p53 family of tumor suppressors. The subsequent modulation of the Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and activation of caspase-3 ultimately leads to programmed cell death.[9]
Caption: Pladienolide B induced apoptosis pathway.
Experimental Protocols
Isolation and Purification of Pladienolide B
The following is a generalized protocol for the isolation and purification of Pladienolide B from Streptomyces platensis culture broth, based on commonly employed techniques for natural product isolation.
Workflow for Pladienolide B Isolation
Caption: General workflow for the isolation of Pladienolide B.
Methodology:
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Fermentation: Streptomyces platensis Mer-11107 is cultured in a suitable liquid medium under optimal conditions for macrolide production.
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Extraction: The culture broth is harvested and separated into supernatant and mycelia by centrifugation. The supernatant is then extracted with an organic solvent such as ethyl acetate (B1210297) to partition the secondary metabolites.
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Chromatography: The crude extract is subjected to a series of chromatographic separations to isolate Pladienolide B.
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Silica Gel Chromatography: The extract is first fractionated using silica gel column chromatography with a gradient of solvents (e.g., hexane/ethyl acetate or chloroform/methanol).
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Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing Pladienolide B are further purified by reversed-phase preparative HPLC to yield the pure compound.
-
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC).
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of Pladienolide B is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]
Methodology:
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Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
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Compound Treatment: The cells are treated with various concentrations of Pladienolide B (typically in a serial dilution) for a defined period (e.g., 48 or 72 hours).
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MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
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Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
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Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
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IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
In Vitro Splicing Assay
The direct inhibitory effect of Pladienolide B on the spliceosome can be evaluated using an in vitro splicing assay.
Methodology:
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Nuclear Extract Preparation: Nuclear extracts containing functional spliceosomes are prepared from cultured cells (e.g., HeLa cells).
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Pre-mRNA Substrate: A radiolabeled pre-mRNA substrate containing an intron and flanking exons is synthesized.
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Splicing Reaction: The splicing reaction is assembled by incubating the nuclear extract, the pre-mRNA substrate, and ATP in the presence or absence of Pladienolide B at various concentrations.
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RNA Analysis: The RNA from the reaction is extracted and analyzed by denaturing polyacrylamide gel electrophoresis and autoradiography. The inhibition of splicing is observed as a decrease in the formation of spliced mRNA and lariat (B8276320) intron products and an accumulation of the pre-mRNA substrate.
Total Synthesis
The complex structure of Pladienolide B has presented a significant challenge to synthetic chemists. The first total synthesis was reported in 2007.[2] Since then, several other total syntheses have been accomplished, employing various strategic approaches to construct the 12-membered macrolactone and its stereogenic centers.[1][3][7][14][15] These synthetic efforts have not only confirmed the absolute stereochemistry of the natural product but have also enabled the synthesis of analogs for structure-activity relationship (SAR) studies and the development of clinical candidates like H3B-8800.[1][2]
Conclusion
Pladienolide B represents a significant discovery in the field of natural product chemistry and cancer biology. Its unique mode of action, targeting the spliceosome machinery, has opened up a new avenue for therapeutic intervention. The detailed understanding of its discovery, isolation, and biological activity provides a solid foundation for further research and development of Pladienolide B and its analogs as next-generation anticancer agents. The experimental protocols outlined in this guide offer a practical resource for scientists working to unravel the full therapeutic potential of this remarkable molecule.
References
- 1. Total Synthesis of the Spliceosome Modulator Pladienolide B via Asymmetric Alcohol-Mediated syn- and anti-Diastereoselective Carbonyl Crotylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Total Syntheses of Pladienolide-Derived Spliceosome Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. rndsystems.com [rndsystems.com]
- 6. Pladienolide B - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
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